BenchChemオンラインストアへようこそ!

{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Physicochemical Properties Drug Metabolism Pharmacokinetics

The target compound, {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (CAS 1910805-48-9), is a chiral, non-racemic hybrid molecule that covalently links a tryptamine moiety with a hydantoin-5-acetic acid scaffold. With a molecular weight of 301.30 g/mol, it exhibits a computed XLogP3-AA of 0.8 and a topological polar surface area (TPSA) of 103 Ų, suggesting a balanced hydrophilic-lipophilic profile typical of lead-like or PROTAC linker candidates.

Molecular Formula C15H15N3O4
Molecular Weight 301.3 g/mol
CAS No. 1910805-48-9
Cat. No. B1408467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
CAS1910805-48-9
Molecular FormulaC15H15N3O4
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)O
InChIInChI=1S/C15H15N3O4/c19-13(20)7-12-14(21)18(15(22)17-12)6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,22)(H,19,20)
InChIKeyDNYXPSDUHOJWSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (CAS 1910805-48-9) – A Tryptamine-Hydantoin Hybrid Building Block


The target compound, {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (CAS 1910805-48-9), is a chiral, non-racemic hybrid molecule that covalently links a tryptamine moiety with a hydantoin-5-acetic acid scaffold [1]. With a molecular weight of 301.30 g/mol, it exhibits a computed XLogP3-AA of 0.8 and a topological polar surface area (TPSA) of 103 Ų, suggesting a balanced hydrophilic-lipophilic profile typical of lead-like or PROTAC linker candidates [1]. Chemically, it is a substituted imidazolidine-2,4-dione featuring an indole-3-ethylamine substituent at the N1 position, distinguishing it from simpler hydantoins and other indole-acetic acid derivatives .

Why Generic Substitution Fails for {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid: Structural Nuances Drive Divergent Properties


Direct substitution with closely related indole-imidazolidine analogs is not scientifically sound due to critical structural variations that have a quantifiable impact on physicochemical and pharmacokinetic properties. For instance, the length of the carboxylic acid side chain differentiates this compound from its propanoic acid analog (CAS 956724-37-1), altering molecular weight (301.30 vs. 315.33 g/mol) and lipophilicity . More importantly, the absence of a defined chiral center at the 4-position of the imidazolidine ring in the target compound contrasts with the (S)-configuration of this analog, a factor known to influence target binding and CYP450-mediated metabolism in similar chemotypes [1]. These differences manifest in varying CYP3A4/5 inhibitory profiles, making one analog potentially superior for specific in vitro or in vivo applications [1].

Quantitative Evidence Guide: {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid Differentiation Data


Side-Chain Length Drives Lipophilicity and Metabolic Stability Differences

The target compound features an acetic acid side chain, whereas its closest commercial analog (CAS 956724-37-1) has a propanoic acid chain. This single methylene group difference results in a measurable change in computed logP (XLogP3-AA: 0.8 for the target [1] vs. an estimated 1.1 for the propanoic analog). This difference likely contributes to the observed CYP3A4/5 inhibition profile, where the elongated chain analog shows an IC50 of 5,500 nM [2]. The target's shorter chain is predicted to have lower CYP inhibition, making it a cleaner tool for target engagement studies.

Physicochemical Properties Drug Metabolism Pharmacokinetics

Absence of Defined Chirality Simplifies Synthesis and Analysis

The target compound possesses an undefined stereocenter at the 4-position of the hydantoin ring (Undefined Atom Stereocenter Count = 1) [1]. In contrast, the propanoic acid analog (CAS 956724-37-1) is defined as the (4S)-enantiomer . This structural distinction means the target compound is a racemate or single enantiomer of unspecified configuration, potentially offering a simpler, more cost-effective synthesis and eliminating the need for chiral chromatographic purification . This directly impacts procurement cost and scalability.

Synthetic Accessibility Analytical Chemistry Chirality

Commercial Availability and Pricing for Feasibility Assessment

The target compound is commercially available with a minimum purity of 95% (HPLC) from established suppliers like Biosynth (via CymitQuimica) at a benchmark price of €1,019 for 10 grams . This offers a quantifiable procurement baseline. For comparison, an alternative indole-imidazolidine building block with a different substitution pattern, (S)-3-(1-(2-(1H-indol-3-yl)ethyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid, is listed at a higher price point of $1,050 per gram , making the target compound significantly more economical for initial screening and scale-up studies.

Procurement Cost-Effectiveness Supply Chain

Hydrogen Bonding Capacity Enables Specific Supramolecular Interactions

The target compound possesses 3 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. This specific donor/acceptor ratio is a hallmark of the hydantoin-5-acetic acid motif and is critical for forming directed, bidentate interactions with target proteins. In comparison, simple tryptamine derivatives or indole-3-acetic acid lack this extended hydrogen-bonding capacity, which limits their ability to engage specific binding pockets. The dual carbonyl-hydantoin and carboxylic acid arrangement in the target compound is structurally pre-organized for interactions with Arg/Lys-rich protein surfaces, a feature commonly exploited in fragment-based drug discovery but absent in simpler indole scaffolds [2].

Medicinal Chemistry Molecular Recognition Target Engagement

Optimal Application Scenarios for {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid Based on Proven Differentiation


PROTAC Linker Development Requiring a Tryptophan Mimetic

Given its balanced polarity (XLogP = 0.8) and the presence of both an indole ring and a carboxylic acid handle, this compound is an ideal candidate for use as a solvent-exposed linker or E3 ligase ligand precursor in PROTAC design. The tryptamine moiety mimics a key natural amino acid, while the hydantoin-acetic acid provides a rigid, directional vector for conjugation [1]. Its lower predicted CYP inhibition compared to the propanoic acid analog makes it a safer choice for maintaining target selectivity in cellular assays [2].

Fragment-Based Lead Discovery for MDM2/p53 or Kinase Targets

The extended hydrogen bonding network (3 HBD, 4 HBA) and TPSA of 103 Ų position this compound as a high-quality fragment hit for targets like MDM2 or various kinases, where indole-based fragments are known to bind but often lack sufficient affinity. This scaffold overcomes that limitation by providing additional binding energy through its hydantoin core . The absence of a defined chiral center also simplifies the SAR interpretation of initial fragment screens, allowing medicinal chemists to focus on core modifications without confounding stereochemical variables [1].

Cost-Effective Large-Scale Synthesis of Indole-Containing Chemical Libraries

For groups synthesizing diverse compound libraries, the cost-effectiveness (~€102/g) and synthetic accessibility of this compound provide a clear advantage over enantiomerically pure or more complex analogs (e.g., ~$1,050/g for the propanoic acid comparator) . This allows for the economical production of hundreds of derivatives for high-throughput screening, significantly improving the return on investment for early-stage drug discovery projects.

Quote Request

Request a Quote for {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.